Holmium(3+) acetate

Description

Contextualization of Holmium(III) in Lanthanide Coordination Science

Holmium (Ho) is a member of the lanthanide series, the f-block elements characterized by the progressive filling of the 4f electron shell. americanelements.comwikipedia.org In virtually all of its compounds, holmium exists in a stable +3 oxidation state, as the Ho³⁺ ion. wikipedia.org The coordination science of lanthanides like holmium is distinct from that of d-block transition metals. The large ionic radius of Ho³⁺ and the diffuse nature of its valence orbitals lead to high and variable coordination numbers, typically ranging from 8 to 12, with 9 being common. academie-sciences.fr The bonding in its complexes is predominantly electrostatic in nature.

Significance of Acetate (B1210297) Ligands in Rare Earth Complexation

Acetate (CH₃COO⁻) is a versatile and important monodentate ligand in the coordination chemistry of rare earth elements (REEs). scispace.com Acetates are inorganic salts formed from a metal cation and the acetate anion. americanelements.comamericanelements.com The acetate ligand is significant for several reasons. Firstly, rare earth acetates serve as excellent precursors for producing ultra-high purity compounds, catalysts, and nanoscale materials. americanelements.comamericanelements.com Specifically, they are often used in the synthesis of rare earth oxides via thermal decomposition, a process that can be controlled to yield materials with specific surface areas and crystallinities. samaterials.comresearchgate.netresearchgate.net

Secondly, the acetate ion can coordinate to metal ions in various modes, including as a chelating bidentate ligand or as a bridging ligand connecting multiple metal centers. wikipedia.orgacademie-sciences.fr This bridging capability facilitates the formation of coordination polymers, which is a common structural motif for anhydrous rare earth acetates. academie-sciences.fr

Furthermore, the complexation of rare earth elements with acetate is of interest in geochemistry and separation science. Studies have shown that REE-acetate complexes can be significant in sedimentary brines, potentially more so than chloride complexes even when chloride concentrations are higher. researchgate.net The study of acetate complexation also serves as a model for understanding the interaction of REEs with the monocarboxylate groups found in more complex organic molecules like humic and fulvic acids. geochemsoc.org

Historical Development of Holmium(3+) Acetate Research

The history of this compound is intrinsically linked to the discovery and characterization of its constituent element. Holmium was first identified spectroscopically in 1878 by Jacques-Louis Soret and Marc Delafontaine, and its oxide was isolated by Swedish chemist Per Theodor Cleve in the same year. wikipedia.org Early research on rare earth elements was dominated by the challenging tasks of separation and purification, with the formation of simple salts like acetates being a fundamental step in their chemical characterization. The synthesis of this compound via the reaction of holmium oxide with acetic acid is a long-established and straightforward method. ontosight.aiwikipedia.org

While the synthesis has been known for a considerable time, detailed characterization of this compound and its properties has been the focus of more recent research, driven by the demand for advanced materials. Investigations into its thermal decomposition pathways gained prominence as a method to produce nanostructured holmium oxide with tailored properties for electronic applications. researchgate.netresearchgate.net Studies using thermogravimetry (TG) and differential thermal analysis (DTA) have elucidated the multi-step process of dehydration and subsequent decomposition into holmium oxide. researchgate.netaun.edu.eg

Structural elucidation using modern techniques like single-crystal X-ray diffraction has provided detailed insight into the coordination environment of the holmium ion, revealing its complex polymeric nature in the anhydrous state. wikipedia.orgacademie-sciences.fr This advanced characterization represents a shift from foundational synthesis to a deeper understanding aimed at leveraging the compound's properties for specific applications in materials science, such as in ceramics, specialty glass, and magnetic materials. samaterials.com

Interactive Data Table: Thermal Decomposition of this compound Hydrate (B1144303)

| Temperature Range (°C) | Event | Product | References |

|---|---|---|---|

| ~105 °C | Dehydration (Partial) | Hemihydrate | wikipedia.org |

| ~135 °C | Dehydration (Complete) | Anhydrous Ho(CH₃COO)₃ | wikipedia.org |

| 150 - 300 °C | Acetate Decomposition Begins | Intermediate species (e.g., Ho(OH)(CH₃COO)₂, HoO(CH₃COO)) | wikipedia.org |

Interactive Data Table: Crystallographic Data for this compound

| Feature | Description | References |

|---|---|---|

| Crystal System (Tetrahydrate) | Triclinic | |

| Coordination Number (Anhydrous) | Primarily 9-coordinate; an 8-coordinate polymorph also exists | wikipedia.orgacademie-sciences.fr |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

25519-09-9 |

|---|---|

Molecular Formula |

C2H4HoO2 |

Molecular Weight |

224.98 g/mol |

IUPAC Name |

acetic acid;holmium |

InChI |

InChI=1S/C2H4O2.Ho/c1-2(3)4;/h1H3,(H,3,4); |

InChI Key |

QMLCWJXHEAJHMT-UHFFFAOYSA-N |

SMILES |

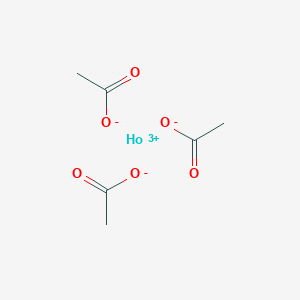

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ho+3] |

Canonical SMILES |

CC(=O)O.[Ho] |

Other CAS No. |

25519-09-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for Holmium 3+ Acetate Systems

Conventional Synthetic Routes

Conventional methods for synthesizing holmium(3+) acetate (B1210297) are straightforward and typically involve the reaction of a holmium precursor with acetic acid in an aqueous solution. These methods are well-documented and widely used for producing various forms of holmium acetate.

Reaction of Holmium Oxide with Acetic Acid

The most common and well-established method for preparing holmium(3+) acetate is the reaction of holmium(III) oxide (Ho₂O₃) with acetic acid (CH₃COOH). samaterials.comontosight.ai This reaction is typically carried out by gradually adding holmium oxide to a solution of acetic acid, often with gentle heating and stirring to facilitate the dissolution of the solid oxide. samaterials.comcrystalls.info The chemical equation for this reaction is:

Ho₂O₃ + 6CH₃COOH → 2Ho(CH₃COO)₃ + 3H₂O wikipedia.org

The concentration of the acetic acid solution is a key parameter, with a 70% solution being reported as optimal for complete dissolution. The reaction is often accelerated by heating to temperatures between 50 and 80°C. The resulting solution is then typically filtered to remove any unreacted starting material. crystalls.info

Other holmium precursors, such as holmium(III) hydroxide (B78521) (Ho(OH)₃) or holmium(III) carbonate (Ho₂(CO₃)₃), can also be used in similar reactions with acetic acid. crystalls.info

| Precursor | Reactant | Temperature | Key Parameters |

| Holmium(III) oxide (Ho₂O₃) | Acetic acid (CH₃COOH) | 50-80°C | 70% acetic acid solution for optimal dissolution. |

| Holmium(III) hydroxide (Ho(OH)₃) | Acetic acid (CH₃COOH) | Room Temperature | N/A |

| Holmium(III) carbonate (Ho₂(CO₃)₃) | Acetic acid (CH₃COOH) | Room Temperature | Reaction completion indicated by cessation of CO₂ emission. crystalls.info |

Crystallization and Isolation Techniques

Following the reaction of the holmium precursor with acetic acid, the next step involves the crystallization and isolation of the this compound product. The hydrated form of holmium acetate is commonly obtained by concentrating the reaction solution under reduced pressure to remove excess acetic acid and water, followed by cooling to induce crystallization. samaterials.com The resulting crystals are typically pale pink. samaterials.com

The specific hydrate (B1144303) that crystallizes is sensitive to the pH of the solution. For instance, maintaining a pH of approximately 4 during crystallization from an aqueous acetic acid solution at 20–25°C yields this compound tetrahydrate, Ho(CH₃COO)₃·4H₂O. wikipedia.org This tetrahydrate form crystallizes in a triclinic system. crystalls.info Other documented hydrates include the monohydrate and hexahydrate.

To obtain the anhydrous form of this compound, the hydrated salt can be refluxed in glacial acetic acid at 135°C for several hours. Thermogravimetric analysis has shown that the dehydration of the hydrated form occurs in stages, with complete conversion to the anhydrous form before decomposition at higher temperatures. wikipedia.org

Isolation of the crystalline product is typically achieved by filtration, followed by drying. crystalls.infochembk.com It is important to store the final product in a sealed container in a cool, dry place to prevent moisture absorption, as it is hygroscopic. samaterials.com

Advanced Synthetic Approaches

In addition to conventional methods, advanced synthetic techniques have been developed to produce this compound and its derivatives with controlled properties. These methods offer advantages in terms of producing materials with specific morphologies and crystallinities.

Hydrothermal Synthesis Protocols

Hydrothermal synthesis is a versatile method for preparing a wide range of materials, including rare earth compounds. In the context of holmium compounds, hydrothermal methods have been employed to synthesize holmium oxide nanostructures from holmium precursors. whiterose.ac.ukresearchgate.net For instance, holmium(III) nitrate (B79036) has been used as a precursor in hydrothermal synthesis to produce holmium compounds. sigmaaldrich.com

While direct hydrothermal synthesis of this compound is not extensively detailed in the provided search results, the technique is noted as a viable method. Hydrothermal synthesis typically involves heating a precursor solution in a sealed vessel, such as a Teflon-lined stainless-steel autoclave, to elevated temperatures and pressures. acs.org This method can lead to the formation of highly crystalline products. The use of hydrothermal conditions has been shown to favor the formation of more stable and denser frameworks in related rare earth succinates. researchgate.net

Solvothermal Synthesis of Holmium(III) Acetate Derivatives

Solvothermal synthesis is similar to the hydrothermal method, but it utilizes non-aqueous solvents. acs.org This technique has been successfully applied to the synthesis of various holmium(III)-based coordination polymers and frameworks. researchgate.netacs.org In these syntheses, a holmium salt, an organic ligand, and a solvent are heated in a sealed container. acs.org

For example, holmium(III) coordination polymers have been synthesized using thiophene-2,5-dicarboxylic acid and 1,10-phenanthroline (B135089) as ligands in solvents like dimethylformamide (DMF) or dimethylacetamide (DMA) at temperatures around 160°C. acs.org Similarly, holmium aluminum garnet (HoAG) doped with europium has been synthesized via a solvothermal method, yielding a single-phase product at 220°C. researchgate.net

The choice of solvent and ligands plays a crucial role in determining the structure and dimensionality of the resulting framework. acs.orgresearchgate.net Solvothermal methods are particularly useful for creating novel materials with specific functionalities, such as those with interesting magnetic or luminescent properties. researchgate.netacs.org

| Synthesis Method | Precursors | Solvent(s) | Temperature | Product |

| Solvothermal | Holmium(III) nitrate, Thiophene-2,5-dicarboxylic acid, 1,10-phenanthroline | DMA/Water | 160°C acs.org | Holmium(III) coordination polymer acs.org |

| Solvothermal | Holmium(III) nitrate, Thiophene-2,5-dicarboxylic acid | N/A | N/A | Holmium(III)-organic framework researchgate.net |

| Solvothermal | N/A | Ethylene glycol | N/A | Co-Mn codoped ZnO nanoparticles sciencegate.app |

Control of Hydration States and Polymorphism in Synthesis

The synthesis of this compound is a nuanced process where the control of reaction conditions is paramount to obtaining specific hydration states and crystalline polymorphs. The coordination environment of the holmium ion is highly sensitive to the presence of water and the nature of the solvent system, leading to a variety of structural outcomes.

The most prevalent synthetic route involves the reaction of holmium(III) oxide (Ho₂O₃) with acetic acid. samaterials.comwikipedia.org However, the final product's degree of hydration is highly dependent on the crystallization conditions. When this compound crystallizes from aqueous solutions, it typically forms the tetrahydrate, Ho(CH₃COO)₃·4H₂O. crystalls.info The formation of this specific hydrate is favored by controlling the acidity of the solution; for instance, dissolving holmium oxide in acetic acid at a pH of 4 has been shown to yield the tetrahydrate. wikipedia.org Other documented hydrated forms include the monohydrate and hexahydrate, highlighting the compound's rich hydration chemistry.

Achieving the anhydrous form of this compound requires the deliberate exclusion or removal of water. One effective method is to heat the hydrated salt in acetic acid. wikipedia.org A specific protocol involves refluxing the hydrated compound in glacial acetic acid at approximately 135°C for several hours to facilitate dehydration. Thermal analysis techniques, such as thermogravimetric analysis (TGA), reveal that the dehydration of hydrated this compound occurs in distinct stages. For example, a hemiheptahydrate form has been observed to lose water at 105 °C to form a hemihydrate, which then becomes anhydrous at 135 °C. wikipedia.org

Polymorphism, the existence of multiple crystalline forms, is a known phenomenon in lanthanide coordination chemistry, and this compound is no exception. researchgate.netnih.gov The anhydrous form of this compound is a coordination polymer where each Ho(III) center is typically nine-coordinate, bound by bidentate and bridging acetate ligands. wikipedia.org However, a second polymorph has been identified in which the holmium ion exhibits an 8-coordination environment. wikipedia.org The tetrahydrate has been characterized as having a triclinic crystal structure, confirmed by X-ray diffraction (XRD). crystalls.info

The selection of a particular polymorph or hydration state is dictated by a careful balance of synthetic parameters. Hydrothermal synthesis, for example, offers another pathway to control the product's phase. By reacting holmium precursors like holmium(III) nitrate with acetic acid under hydrothermal conditions (e.g., 180–200°C), phase-pure this compound can be obtained. In such methods, parameters including pH (optimally around 5-6), precursor concentration, and reaction time are critical in directing the outcome. The use of different solvent systems, such as ionic liquids, has also been explored for lanthanide acetates, demonstrating that the reaction medium can selectively yield different anhydrous polymeric structures based on stoichiometric ratios. nih.gov

The table below summarizes the influence of different synthetic conditions on the resulting form of this compound.

Table 1: Synthesis Conditions and Resulting this compound Forms

| Starting Material | Solvent/Reagent | Key Conditions | Resulting Product | Citation |

|---|---|---|---|---|

| Holmium(III) oxide (Ho₂O₃) | Aqueous Acetic Acid | Crystallization from aqueous solution | This compound tetrahydrate (Ho(CH₃COO)₃·4H₂O) | crystalls.info |

| Holmium(III) oxide (Ho₂O₃) | Acetic Acid | pH controlled at 4 | This compound tetrahydrate (Ho(CH₃COO)₃·4H₂O) | wikipedia.org |

| Hydrated this compound | Glacial Acetic Acid | Refluxing at 135°C for 6 hours | Anhydrous this compound (Ho(CH₃COO)₃) | |

| This compound hemiheptahydrate | - | Heating to 135°C | Anhydrous this compound (Ho(CH₃COO)₃) | wikipedia.org |

| Holmium(III) nitrate (Ho(NO₃)₃) | Acetic Acid | Hydrothermal synthesis at 180–200°C for 12–24 hours, pH ~5-6 | Phase-pure this compound |

Advanced Structural Characterization of Holmium 3+ Acetate Complexes

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For holmium(3+) acetate (B1210297), this technique has been instrumental in characterizing its various structural manifestations, from simple hydrates to complex coordination polymers.

X-ray crystallography has revealed that the Ho(III) ion can adopt different coordination numbers depending on its chemical environment. In anhydrous holmium(3+) acetate, one polymorph features a nine-coordinate Ho(III) center. wikipedia.org Another polymorph of the anhydrous form exhibits an eight-coordinate holmium ion. wikipedia.org

The hydrated form, specifically this compound tetrahydrate, has a triclinic crystal structure where the holmium(III) ion is nine-coordinate. In more complex heterometallic structures, the coordination number can vary. For instance, in a three-dimensional polymer incorporating silver, isonicotinate (B8489971), and acetate, the Ho(III) ion is eight-coordinated, binding to oxygen atoms from four isonicotinate ligands, two different acetate ligands, and one water molecule. nih.gov

Table 1: Coordination Environments of Holmium(III) in Acetate Complexes

| Compound Type | Coordination Number of Ho(III) | Notes | Source(s) |

|---|---|---|---|

| Anhydrous this compound (Polymorph 1) | 9 | A coordination polymer. | wikipedia.org |

| Anhydrous this compound (Polymorph 2) | 8 | A second polymorph of the anhydrous form. | wikipedia.org |

| This compound Tetrahydrate | 9 | Exhibits a triclinic crystal structure. | |

| Heterometallic Polymer | 8 | Coordinated by isonicotinate, acetate, and water. | nih.gov |

The acetate anion is a versatile ligand, capable of coordinating to metal centers in several distinct modes. Structural analyses of this compound complexes have identified key coordination patterns. In the nine-coordinate anhydrous polymorph, there are two bidentate acetate ligands, where both oxygen atoms of the carboxylate group bind to the same Ho(III) center. wikipedia.org The remaining coordination sites are satisfied by oxygen atoms from bridging acetate ligands, which link adjacent holmium centers. wikipedia.org

In a heterometallic holmium-silver coordination polymer, the acetate ligands also function as bridges, connecting the metal coordination units to form a larger network. nih.gov

This compound itself can form coordination polymers, and it is also a valuable precursor for synthesizing more elaborate polymeric structures. wikipedia.orgalfa-industry.com According to X-ray crystallography, anhydrous this compound is a coordination polymer where the Ho(III) centers are linked by bridging acetate ligands. wikipedia.org This polymeric nature is a common feature for lanthanide carboxylates, which often results in their insolubility in common solvents. wikipedia.orgresearchgate.net

More complex, multi-component coordination polymers have also been synthesized using this compound. A notable example is a three-dimensional heterometallic complex with the formula {[AgHo(C₆H₄NO₂)₂(C₂H₃O₂)(H₂O)]ClO₄}n. In this structure, the holmium and silver centers are connected by bridging isonicotinate and acetate ligands, generating an extended 3D network. nih.gov Another instance involves the formation of a dodecanuclear holmium-hydroxo wheel cluster as the core of a 3D framework, synthesized from holmium acetate. nih.gov

This compound is known to exist in different crystalline forms, or polymorphs, as well as various hydrates. At least two polymorphs of anhydrous holmium acetate have been identified, one with nine-coordinate Ho(III) and another with eight-coordinate Ho(III). wikipedia.org

The hydrated forms show a complex relationship with temperature. This compound can crystallize as a tetrahydrate (Ho(CH₃COO)₃·4H₂O). wikipedia.org Thermal analysis indicates that this hydrate (B1144303) undergoes decomposition in stages upon heating. A hemihepthydate form loses water at 105 °C to become a hemihydrate, which in turn converts to the anhydrous form at 135 °C. wikipedia.org Further heating leads to decomposition into various oxo-acetates before ultimately forming holmium oxide at high temperatures. wikipedia.orgresearchgate.net

Polymorphic Crystal Structures and Their Interconversions

Powder X-ray Diffraction Studies

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze polycrystalline materials. It is essential for identifying crystalline phases and confirming the bulk purity of synthesized materials. ncl.ac.uk

For this compound and its derivatives, PXRD is routinely used to verify that the structure determined from a single crystal is representative of the bulk, powdered sample. rsc.orgrsc.org This is achieved by comparing the experimental PXRD pattern of the bulk material with a pattern simulated from single-crystal X-ray diffraction data. rsc.org

PXRD is also a primary tool for studying the thermal decomposition of this compound. As the compound is heated, in-situ or ex-situ PXRD measurements can track the structural transformations, from the initial hydrated acetate through various intermediates to the final product, holmium oxide (Ho₂O₃). researchgate.netresearchgate.netresearchgate.net This allows for the identification of the crystalline phases present at each stage of decomposition. researchgate.netresearchgate.net Furthermore, PXRD can distinguish between different polymorphs of holmium oxide that may form depending on the decomposition conditions. dntb.gov.uaresearchgate.net

Table 2: Applications of PXRD in this compound Studies

| Application | Description | Source(s) |

|---|---|---|

| Phase Identification | Distinguishes between different crystalline phases (polymorphs) and identifies unknown crystalline materials. | ncl.ac.uk |

| Purity Confirmation | Confirms the phase purity of bulk crystalline powders by matching experimental patterns to simulated ones from single-crystal data. | rsc.orgrsc.org |

| Thermal Decomposition Analysis | Tracks structural changes and identifies intermediate and final products (e.g., Ho₂O₃) during thermal treatment. | researchgate.netresearchgate.netresearchgate.netresearchgate.net |

| Characterization of Hydrates | Confirms the structure of hydrated forms, such as the triclinic structure of the tetrahydrate. |

Phase Identification in Polycrystalline this compound Samples

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in polycrystalline samples of this compound. The tetrahydrate form, Ho(CH₃COO)₃·4H₂O, crystallizes from aqueous acetic acid solutions (pH 4–5) at room temperature and has been identified as having a triclinic crystal structure. Anhydrous this compound is a coordination polymer where each holmium(III) ion is nine-coordinate, bound to two bidentate acetate ligands and bridged by other acetate ligands. wikipedia.org Another polymorph exists where this compound exhibits 8-coordination. wikipedia.org

The thermal decomposition of this compound hydrate, such as Ho(CH₃COO)₃·3.5H₂O, has been studied using XRD to characterize the intermediates and final products. researchgate.net These studies show that the acetate dehydrates and then decomposes through several noncrystalline intermediates before forming holmium oxide (Ho₂O₃) at approximately 570°C. researchgate.net The resulting holmium oxide is crystalline, and its structure can be confirmed by XRD. researchgate.netresearchgate.net For instance, the thermal decomposition of holmium acetate at temperatures between 500-700°C yields nanocrystalline Ho₂O₃ as the sole detected phase. researchgate.net

Table 1: Crystallographic Data for this compound and Related Compounds

| Compound/Intermediate | Crystal System/Phase | Analysis Method | Reference |

| Ho(CH₃COO)₃·4H₂O | Triclinic | X-ray Diffraction | |

| Anhydrous Ho(CH₃COO)₃ | Coordination Polymer | X-ray Crystallography | wikipedia.org |

| Ho₂O₃ (from acetate decomposition) | Crystalline | X-ray Diffraction | researchgate.netresearchgate.net |

Determination of Crystallite Size and Morphology via Diffraction Data

X-ray diffraction data is not only used for phase identification but also for determining the average crystallite size of the material. The Scherrer equation is a common method used for this purpose. researchgate.netrsc.org For instance, in the synthesis of holmium oxide nanoparticles via the thermal decomposition of holmium acetate, the Scherrer approximation was used to determine grain sizes of approximately 10 nm. researchgate.net

The Williamson-Hall (W-H) plot is another method that can be derived from XRD data to separate the contributions of crystallite size and microstrain to the broadening of diffraction peaks. researchgate.net This technique has been applied to holmium oxide thin films grown by physical vapor deposition, where the crystallite size and microstrain were determined from the W-H plot. researchgate.net The broadening of XRD peaks can be an indicator of the presence of nano-sized crystallites. whiterose.ac.uk For example, in the study of holmium zirconate nanoparticles, broader XRD peaks were observed for samples calcined for a shorter duration, indicating a smaller crystallite size. whiterose.ac.uk

Table 2: Crystallite Size of Holmium-Containing Nanoparticles Determined by XRD

| Material | Synthesis/Processing Method | Crystallite Size (nm) | Analysis Method | Reference |

| Ho₂O₃ NPs | Thermal decomposition of holmium acetate | ~10 | Scherrer Approximation | researchgate.net |

| Ho₂O₃ | Phyto-reduction using Hyphaene thebaica extracts | 6-12 | Scherrer Approximation | researchgate.net |

| Holmium Zirconate | Calcination at 700°C for 2h | 6 | Scherrer Equation | whiterose.ac.uk |

| Holmium Zirconate | Calcination at 700°C for 6h | 8 | Scherrer Equation | whiterose.ac.uk |

Electron Microscopy for Morphological and Nanoscale Structural Analysis

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology and nanoscale structure of this compound and its derivatives.

Scanning Electron Microscopy (SEM) for Microstructural Features

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography and morphology of materials. In the context of this compound, SEM has been used to characterize the products of its thermal decomposition. For example, studies on the formation of holmium oxide from holmium acetate have employed SEM to observe the surface morphology of the resulting oxide particles. researchgate.net The final product, Ho₂O₃, formed at 600°C, was shown by SEM to consist of large, crystalline, irregular sheet-shaped particles with large pores, voids, and cracks. researchgate.net

SEM is also utilized to examine the morphology of composite materials containing holmium compounds. For instance, in the study of polypyrrole/holmium ferrite (B1171679) composites, SEM micrographs revealed the distinct morphologies of the pure components and the resulting composites. researchgate.net Similarly, SEM has been used to characterize poly(3-hydroxy-butyrate-co-3-hydroxy-valerate) microspheres loaded with holmium acetylacetonate (B107027), showing spherical but slightly wrinkled microparticles. nih.gov

Transmission Electron Microscopy (TEM) for Nanoparticle Characterization

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, enabling the characterization of individual nanoparticles, including their size, shape, and crystallinity. TEM has been instrumental in studying holmium-containing nanoparticles synthesized from holmium acetate precursors. For instance, in the synthesis of holmium phosphate (B84403) nanoparticles from holmium acetate, TEM was used to examine the morphology and size of the resulting nanoparticles. csic.es These studies revealed cubic-like HoPO₄ nanoparticles with sizes that could be tuned by varying the concentration of the phosphate precursor. csic.es

High-resolution TEM (HR-TEM) can even reveal the crystal lattice of nanoparticles. In the preparation of nanostructured holmium oxide from holmium acetate, TEM and HR-TEM were used to characterize the resulting solids. researchgate.net These analyses showed that Ho₂O₃ nanoparticles produced via bioreduction possessed a quasi-spherical morphology with particle sizes in the range of 6–12 nm. researchgate.net Furthermore, selected area electron diffraction (SAED) patterns obtained during TEM analysis can confirm the crystallinity of the nanoparticles. researchgate.net

Coordination Chemistry of Holmium 3+ Acetate

Ligand Exchange and Substitution Reactions

Ligand exchange and substitution reactions are fundamental to the coordination chemistry of holmium(3+) acetate (B1210297), allowing for the synthesis of new complexes with tailored properties. The acetate ligands in holmium(3+) acetate can be partially or fully replaced by other ligands, a process influenced by factors such as the nature of the incoming ligand, the solvent system, and reaction conditions.

For instance, the acetate groups can be exchanged with other carboxylates, β-diketonates, or multidentate ligands. x-mol.net These reactions are often driven by the chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands. The stability of the resulting complexes is a key consideration, with studies showing that the stability constants of rare earth acetate complexes vary with the atomic number of the rare earth element. osti.gov

The kinetics of these exchange reactions can be complex. For example, studies on analogous rhodium(II) acetate complexes have shown that the exchange of acetate groups can occur in a stepwise manner. The rate of these reactions can be dependent on the concentration of the incoming ligand. While specific kinetic data for this compound is not extensively detailed in the provided results, the principles from related systems suggest a similar mechanistic pathway.

Formation of Polynuclear Holmium(III) Acetate Complexes

This compound has a strong tendency to form polynuclear complexes, where multiple holmium ions are bridged by acetate ligands. This bridging can occur in various modes, such as syn-syn, syn-anti, and anti-anti, leading to the formation of dimeric, trimeric, or even larger cluster structures. researchgate.net

Anhydrous holmium acetate itself is a coordination polymer where bridging acetate ligands connect the Ho(III) centers. wikipedia.org The formation of these polynuclear species is not limited to the solid state. Potentiometric studies have indicated the presence of weak polynuclear complexes in solutions of heavier rare earth acetates, including holmium. osti.govscispace.com

The synthesis of these polynuclear complexes can be influenced by the reaction conditions. For example, the thermal decomposition of holmium acetate hemihepthydate leads to the formation of intermediate species like Ho(OH)(CH₃COO)₂ and HoO(CH₃COO), which likely involve polynuclear arrangements, before ultimately forming holmium oxide. wikipedia.org The magnetic and luminescent properties of these polynuclear complexes are of significant interest, as the proximity of the metal centers can lead to unique cooperative effects.

Supramolecular Chemistry Involving this compound Units

The principles of supramolecular chemistry, which involve the assembly of molecules through non-covalent interactions, are central to the coordination chemistry of this compound. The directional nature of the coordination bonds, combined with weaker interactions like hydrogen bonding, facilitates the construction of complex, higher-order structures. researchgate.netnih.gov

Self-Assembly of Coordination Architectures

The self-assembly of this compound with various organic ligands leads to the spontaneous formation of well-defined coordination architectures. These structures can range from discrete polynuclear complexes to extended one-, two-, or three-dimensional networks. researchgate.netmdpi.com The final architecture is dictated by the coordination preferences of the holmium ion, the geometry of the organic linker, and the reaction conditions.

For example, the reaction of holmium(III) with isonicotinate (B8489971) and acetate ligands in the presence of silver(I) results in a three-dimensional heterometallic complex. nih.gov In this structure, the holmium ion is coordinated by both isonicotinate and acetate ligands, which act as bridges to connect the metal centers into an extended network. nih.gov

Design and Synthesis of Holmium-Based Coordination Polymers

Coordination polymers are a class of materials formed by the repeating coordination of metal ions and organic ligands. This compound is a valuable precursor for the synthesis of such polymers. wikipedia.orgresearchgate.net By carefully selecting the organic linker, it is possible to control the dimensionality and topology of the resulting coordination polymer.

For instance, a three-dimensional holmium(III) coordination polymer has been synthesized using 2-aminoterephthalic acid as the organic linker under hydrothermal conditions. researchgate.net In this structure, the holmium atoms are bridged by the carboxylate groups of the ligand, creating a robust framework. researchgate.net The luminescent properties of these holmium-based coordination polymers are of particular interest, with potential applications in sensing and lighting. mdpi.com

Metal-Organic Frameworks (MOFs) Incorporating Holmium(III) and Acetate Derivatives

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their high porosity and crystalline nature. mdpi.comenpress-publisher.com this compound can be used as a metal source for the synthesis of holmium-based MOFs. researchgate.netmdpi.com These materials have potential applications in gas storage, separation, catalysis, and drug delivery. mdpi.comenpress-publisher.com

The synthesis of holmium-based MOFs often involves the reaction of a holmium salt, such as the acetate, with a multitopic organic linker in a suitable solvent under solvothermal conditions. researchgate.netmdpi.com The choice of linker and reaction conditions plays a crucial role in determining the structure and properties of the final MOF. mdpi.com For example, holmium-based MOFs have been prepared using ligands like 3,3',5,5'-azobenzenetetracarboxylate and 4,4'-biphenyldicarboxylic acid. researchgate.net Rare-earth acetates are being explored as alternative precursors for the synthesis of rare-earth cluster-based MOFs. rsc.org

Influence of Solvent Systems on Coordination Geometry and Species Formation

The solvent system plays a critical role in the coordination chemistry of this compound, influencing both the coordination geometry around the holmium ion and the nature of the species formed in solution. The coordinating ability of the solvent molecules can lead to their direct involvement in the primary coordination sphere of the metal ion. academie-sciences.fracs.org

For later lanthanides like holmium, the solvent can affect the structure of the resulting complexes. academie-sciences.fr For example, reactions in different solvents like acetonitrile (B52724) or ethanol (B145695) can lead to the formation of different solvated complexes with varying coordination numbers and geometries. academie-sciences.fr The coordination of solvent molecules, such as water or dimethylformamide (DMF), to the metal center is a common feature in the crystal structures of holmium complexes. researchgate.netresearchgate.net

The solvent can also influence the ligand exchange process. In some cases, coordinated solvent molecules can be replaced by other ligands during the course of a reaction or crystallization. researchgate.net This dynamic interplay between the solvent and the ligands determines the final structure and properties of the this compound-derived complexes.

Advanced Spectroscopic Investigations of Electronic and Vibrational Structures

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy is a powerful tool for probing the 4f-4f electronic transitions within the Ho³⁺ ion and understanding how the acetate (B1210297) ligands influence these transitions.

The absorption spectra of holmium(III) complexes are characterized by sharp, narrow bands arising from transitions within the 4f electron shell. A notable "hypersensitive" transition, specifically the ⁵I₈ → ⁵G₆, ⁵F₁ transition, is particularly sensitive to the coordination environment around the holmium ion. rsc.org In holmium(III) acetate, the intensity of these hypersensitive transitions is relatively high compared to other carboxylate complexes. icm.edu.pl This enhancement is attributed to the specific coordination geometry where water molecules may be bonded more closely to the lanthanide ion than the oxygen atoms from the carboxyl groups. icm.edu.pl The largest intensity variations are typically observed in the regions around 450 nm (⁵G₆ ← ⁵I₈) and 360 nm (⁵G₅, ³H₅, ³H₆ ← ⁵I₈). nih.gov The shape and oscillator strength of these bands show significant changes when the environment around the Ho(III) ion is altered, indicating a direct influence of the acetate and any coordinated solvent molecules on the electronic structure. nih.gov

Table 1: Observed 4f-4f Electronic Transitions for Holmium(III) Complexes

| Transition | Approximate Wavelength (nm) |

| ⁵I₈ → ⁵G₆, ⁵F₁ | ~450 |

| ⁵I₈ → ⁵G₅, ³H₅, ³H₆ | ~360 |

Note: The exact positions of the absorption bands can vary depending on the specific coordination environment and solvent.

The Judd-Ofelt theory is a cornerstone for analyzing the intensities of 4f-4f transitions in lanthanide complexes. uab.edu This theory utilizes a set of three intensity parameters, Ω₂, Ω₄, and Ω₆, which are empirically determined from the experimental absorption spectra. uab.edu These parameters provide valuable insights into the local environment and the nature of the bonding between the holmium ion and the acetate ligands.

For heavy lanthanide acetates, including holmium(III) acetate, the Ω₂ parameter is notably high. icm.edu.pl This is indicative of a significant degree of covalent character in the metal-ligand bond and a low-symmetry coordination environment. researchgate.net The Judd-Ofelt parameters are crucial for calculating various radiative properties, such as transition probabilities, radiative lifetimes, and branching ratios, which are essential for evaluating the potential of holmium(3+) acetate in luminescent applications. science.gov The spectroscopic quality factor (Ω₄/Ω₆) is another important parameter derived from the Judd-Ofelt analysis that helps in predicting the stimulated emission and lasing intensity of the material. whiterose.ac.uk

Table 2: Representative Judd-Ofelt Parameters for Holmium(III) Complexes in Different Environments

| Environment | Ω₂ (x 10⁻²⁰ cm²) | Ω₄ (x 10⁻²⁰ cm²) | Ω₆ (x 10⁻²⁰ cm²) |

| Aqueous Solution | Varies | Varies | Varies |

| Non-aqueous Solvents | Varies | Varies | Varies |

| Solid State | Varies | Varies | Varies |

Note: The values of Judd-Ofelt parameters are highly dependent on the specific holmium(III) complex and its immediate surroundings.

The acetate ligands, along with any coordinated water molecules, create a specific ligand field around the holmium(III) ion. This ligand field lifts the degeneracy of the 4f electronic states, leading to the fine structure observed in the absorption spectra. nih.gov The f-orbitals of lanthanides, including holmium, have a negligible crystal field splitting, meaning they are only marginally involved in ligand binding. rsc.org This results in the characteristic sharp absorption bands, as the 4f electrons are well-shielded from the ligand environment by the outer 5s and 5p electrons.

However, the ligand field does have a discernible effect, particularly on the hypersensitive transitions. The strength and symmetry of the ligand field, influenced by the coordination mode of the acetate groups and the presence of other ligands, directly impact the intensities and splitting patterns of the electronic transitions. frontiersin.org In holmium(III) acetate, the coordination of water molecules with a shorter Ln-OH₂ bond distance compared to the Ln-OOC bond can lead to a stronger polarization effect, influencing the ligand field and enhancing the intensity of hypersensitive transitions. icm.edu.pl

Determination of Judd-Ofelt Parameters (Ωλ) for Luminescence Characterization

Vibrational Spectroscopy (beyond basic identification)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a deeper understanding of the molecular structure and bonding within this compound.

Infrared spectroscopy is a powerful tool for determining how the acetate ligands coordinate to the holmium(III) ion. The key diagnostic region for this analysis is the difference (Δ) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group.

Different coordination modes of the acetate ligand—monodentate, bidentate chelating, and bidentate bridging—result in distinct shifts in these vibrational frequencies. For instance, a larger separation (Δ) is often indicative of a monodentate coordination, while a smaller separation suggests a bidentate chelation. In some holmium acetate complexes, the difference between the asymmetric and symmetric vibration peaks of the carboxyl groups is around 277 cm⁻¹, which is characteristic of a chelating coordination mode. researchgate.net The presence of a band around 603 cm⁻¹ can be attributed to the Ho-O bond. researchgate.netresearchgate.net

Infrared Ion Spectroscopy (IRIS) for Gas-Phase Coordination Complex Characterization

Infrared Ion Spectroscopy (IRIS) is a powerful analytical technique that combines mass spectrometry with infrared spectroscopy to elucidate the structures of gas-phase ions. This method allows for the mass-selective measurement of vibrational spectra, providing a detailed fingerprint of a molecule's three-dimensional structure and bonding environment. ru.nlnih.gov The fundamental principle of IRIS, specifically the Infrared Multiple Photon Dissociation (IRMPD) variant, involves irradiating a mass-selected ion population with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, the ion absorbs multiple photons, leading to an increase in internal energy and eventual dissociation into fragment ions. nih.gov By monitoring the fragmentation yield as a function of the infrared wavelength, a vibrational spectrum is constructed. nih.gov

This technique has been successfully applied to characterize holmium(III) coordination complexes. In a notable study, IRIS was used to investigate holmium-acetylacetonate complexes derived from non-radioactive microspheres, which are analogs for materials used in radionuclide therapies. rsc.orgnih.gov Although the starting material is a solid, electrospray ionization (ESI) was used to gently transfer the complexes into the gas phase for analysis in a mass spectrometer. rsc.org

The research identified several distinct ionic complexes, with the primary species being a Ho(III) center chelated by two deprotonated acetylacetonate (B107027) ([acac–H]⁻) ligands, resulting in a singly charged ion, [Ho(acac–H)₂]⁺. ru.nlrsc.org Crucially, the study also identified a previously unknown component of the microspheres: a coordination complex that included an acetic acid ligand. rsc.orgnih.gov By comparing the experimentally measured IRIS spectra with spectra calculated using Density Functional Theory (DFT), researchers were able to assign specific coordination geometries to four different ionic complexes. rsc.org The analysis revealed that the coordination of each ligand can be asymmetric, influenced by the presence of other ligands in the complex. nih.gov These findings provide fundamental insights into the coordination chemistry of holmium, which is difficult to obtain from the amorphous solid-state material directly. rsc.org

| Vibrational Mode | Observed Frequency Range (cm⁻¹) (Illustrative) | Assignment |

| C=O Stretch | 1500 - 1600 | Associated with the carbonyl groups of the acetate or acetylacetonate ligands. |

| C-C Stretch | 1400 - 1500 | Vibrations within the carbon skeleton of the ligands. |

| CH₃ Bending | 1350 - 1450 | Bending modes of the methyl groups on the ligands. |

| Ho-O Stretch | 400 - 700 | Stretching vibrations of the coordinate bonds between the Holmium(3+) ion and oxygen atoms of the ligands. |

Table 1: Illustrative IRIS Vibrational Frequencies for this compound-Type Complexes. Frequencies are representative and depend on the specific coordination environment and ligands present in the gas-phase complex.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. science.gov The principle involves irradiating a material with a beam of X-rays, which causes the ejection of core-level electrons. energy.gov The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy (BE) of the electrons can be calculated. Since each element has a unique set of binding energies, XPS can identify the elements present on the sample surface (typically the top 1-10 nm). science.gov Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the atoms. energy.gov

XPS analysis of this compound confirms the presence of holmium, oxygen, and carbon. The high-resolution spectrum of the Ho 4d region is characteristic of the Ho³⁺ oxidation state. Studies on the thermal decomposition of holmium acetate to holmium oxide have used XPS to track the chemical state changes. researchgate.net For holmium acetate, the Ho 4d₅/₂ peak is observed at a specific binding energy that can be distinguished from that of metallic holmium or holmium(III) oxide (Ho₂O₃). xpsdatabase.net

The binding energy for the Ho 4d₅/₂ peak in holmium acetate is recorded in spectroscopic databases. xpsdatabase.net The O 1s spectrum of holmium acetate typically shows a primary peak corresponding to the oxygen atoms in the acetate ligands. The C 1s spectrum can often be deconvoluted into multiple components, representing the carbon atoms in the carboxylate group (O-C=O) and the methyl group (-CH₃). This ability to distinguish between different chemical environments of the same element is a key strength of the XPS technique.

| Element | Orbital | Binding Energy (BE) in eV (Approximate) | Inferred Chemical State |

| Holmium (Ho) | 4d₅/₂ | 161 - 162 | Ho³⁺ in acetate complex xpsdatabase.net |

| Oxygen (O) | 1s | ~531.5 | Oxygen in acetate ligand (O=C-O) |

| Carbon (C) | 1s | ~288.5 | Carbon in carboxylate group (O=C-O) |

| Carbon (C) | 1s | ~285.0 | Carbon in methyl group (-CH₃) and adventitious carbon |

Table 2: Representative XPS Binding Energies for this compound. Binding energies are referenced to the adventitious carbon C 1s peak at 285.0 eV and can vary slightly based on instrument calibration and sample condition. xpsdatabase.net

Spectroscopic Probing of Intermediates in Thermal Decomposition Pathways

The thermal decomposition of hydrated this compound into its final oxide form, holmium(III) oxide (Ho₂O₃), is a multi-stage process involving several unstable intermediates. Spectroscopic techniques, particularly infrared (IR) spectroscopy, coupled with thermoanalytical methods like thermogravimetry (TG) and differential thermal analysis (DTA), are essential for identifying the solid and gaseous products at each step. researchgate.netakjournals.com

Studies on the decomposition of this compound trihydrate (Ho(CH₃COO)₃·3H₂O) in an air atmosphere reveal a complex pathway. researchgate.netakjournals.com The process begins with dehydration, which often occurs in overlapping steps. researchgate.net Following the loss of water molecules, the anhydrous acetate begins to decompose. IR spectroscopy of the evolved gases during this stage has identified volatile products including water vapor, acetic acid, ketene, acetone, methane, and isobutene. researchgate.net

The decomposition of the solid phase proceeds through several non-crystalline, unstable intermediates. researchgate.net A detailed thermogravimetric study identified a four-stage process for the decomposition of the trihydrate. akjournals.com After the initial dehydration, the anhydrous holmium acetate decomposes into an intermediate oxyacetate species, such as holmium(III) oxyacetate (HoO(CH₃COO)). akjournals.com This is followed by further decomposition into holmium(III) dioxycarbonate (Ho₂O₂CO₃), which is another unstable intermediate. akjournals.com Finally, the dioxycarbonate decomposes at higher temperatures to yield the stable cubic holmium(III) oxide (Ho₂O₃) as the final product. researchgate.netakjournals.com The IR spectra of the solid residues collected at different temperatures show the disappearance of characteristic acetate vibrational bands and the gradual emergence of the characteristic Ho-O bond vibration of the final oxide product. researchgate.netresearchgate.net

| Stage | Temperature Range (°C) (Approximate) | Process | Solid Phase Product/Intermediate |

| 1 | 60 - 180 | Dehydration | Ho(CH₃COO)₃ |

| 2 | 300 - 380 | Initial Acetate Decomposition | Holmium(III) oxyacetate - HoO(CH₃COO) |

| 3 | 380 - 450 | Oxyacetate Decomposition | Holmium(III) dioxycarbonate - Ho₂O₂CO₃ |

| 4 | 450 - 570 | Final Decomposition | Holmium(III) oxide - Ho₂O₃ researchgate.netakjournals.com |

Table 3: Generalized Thermal Decomposition Pathway of Hydrated this compound in Air. Temperature ranges and specific intermediates can vary depending on the initial hydration state and atmospheric conditions. researchgate.netakjournals.com

Theoretical and Computational Chemistry of Holmium 3+ Acetate Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating the properties of holmium-containing complexes.

Prediction of Molecular and Crystal Structures

Computational techniques are pivotal in predicting the crystal structures of materials, which in turn helps in understanding their properties and designing new materials. numberanalytics.com Methods like Density Functional Theory (T), Molecular Mechanics (MM), Genetic Algorithms (GA), and Simulated Annealing (SA) are commonly employed for this purpose. numberanalytics.com For complex systems, a hierarchical approach is often used, starting with less computationally expensive methods and refining the promising structures with more accurate techniques like dispersion-corrected DFT. researchgate.net The integration of artificial intelligence and machine learning is also a rapidly advancing area in crystal structure prediction. numberanalytics.comarxiv.org

In the case of holmium(3+) acetate (B1210297), it is known to adopt a structure that is also seen in other lanthanide acetates from samarium to erbium, as well as yttrium. academie-sciences.fr Within this structure, the holmium atom can be found in two distinct eight-coordinate sites. academie-sciences.fr The average holmium-oxygen bond distances in these sites are 2.370 Å and 2.381 Å. academie-sciences.fr

Calculation of Electronic Structures and Bonding Characteristics

DFT calculations are essential for understanding the electronic structure and bonding in holmium complexes. For instance, studies on holmium-doped graphitic carbon nitride (g-C3N4) have shown that doping with holmium alters the electronic properties, leading to a smaller HOMO-LUMO gap, which indicates higher chemical reactivity. researchgate.net The chemical potential, electrophilicity, and chemical softness were found to be higher for the holmium-doped material. researchgate.net

In a broader context, first-principles calculations have been used to study the valence-band electronic structure of holmium metal, with results showing good agreement with experimental data from angle-resolved ultraviolet photoemission. aps.org Such studies provide a detailed map of the experimental bands and help in identifying features arising from surface effects. aps.org

Simulation of Vibrational Spectra for Comparison with Experimental Data

The simulation of vibrational spectra using computational methods is a valuable tool for interpreting experimental spectroscopic data. researchgate.net DFT calculations, in particular, have been successfully used to assign experimental infrared (IR) and Raman spectra for various metal complexes. researchgate.net

In a study involving holmium(III)-acetylacetonate complexes, DFT calculations were performed to obtain theoretical IR spectra. rsc.orgnih.gov These calculated spectra were then compared with experimental IR spectra obtained through infrared ion spectroscopy (IRIS) to assign the coordination geometry of the complexes. rsc.orgnih.gov The calculations were carried out using the B3LYP density functional, with a specific basis set for the holmium atom and another for the other atoms. rsc.org The calculated frequencies were scaled to correct for anharmonic effects. rsc.org This combined experimental and theoretical approach allowed for the identification of an unknown acetic acid ligand coordinating to a holmium complex. rsc.orgnih.gov It was also noted that the IR spectra were minimally affected by the spin multiplicity of the holmium center, which is a reflection of the marginal crystal field splitting in f-block metals. rsc.org

Molecular Dynamics Simulations of Holmium(III) Acetate in Solution

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. This technique allows researchers to gain insights into the behavior of substances in different environments, such as in solution. mdpi.com MD simulations can provide information on how molecules like holmium(3+) acetate behave when dissolved in a solvent, which is crucial for understanding its reactivity and interactions in solution. mdpi.comsamaterials.com

For lanthanide ions in general, MD simulations have been employed to understand their coordination in aqueous solutions, showing that factors like the polarization of water molecules by the lanthanide ion need to be included for accurate results. academie-sciences.fr

Computational Modeling of Coordination Environments and Ligand Field Splitting

Computational modeling is a critical tool for understanding the coordination environments of metal ions. In the case of this compound, the holmium ion is known to exist in two slightly different eight-coordinate sites. academie-sciences.fr

DFT calculations have been instrumental in probing the coordination environment of f-element complexes. osti.gov For example, in a study of a europium complex with a modified DTPA ligand, DFT calculations supported luminescence spectroscopy data, indicating the number of water molecules in the inner coordination sphere and suggesting the denticity of the ligand. osti.gov These calculations can also reveal how structural changes in ligands, such as the substitution of an acetate arm, can weaken the metal-nitrogen bond. osti.gov

The coordination of ligands around a metal center is influenced by various factors, and computational models can help elucidate these. For instance, in holmium(III)-acetylacetonate complexes, the coordination of each acetylacetonate (B107027) ligand was found to be dependent on the presence of other ligands, sometimes leading to an asymmetric chelation motif. rsc.orgnih.gov

Theoretical Insights into Magnetic Exchange Pathways in Holmium(III) Acetate Derivatives

Theoretical analysis is crucial for understanding the magnetic properties of lanthanide complexes. The magnetic interactions in these systems can be complex, and computational methods provide a way to elucidate the underlying mechanisms.

While specific theoretical studies on the magnetic exchange pathways in holmium(III) acetate derivatives were not found in the search results, the principles of such analyses are well-documented for other lanthanide and transition metal complexes. For instance, in complexes containing nitronyl nitroxide radicals, density functional theory (DFT) computations are used to understand the magnetic interactions at a molecular level. researchgate.net These calculations can help to explain the nature (ferromagnetic or antiferromagnetic) and strength of the magnetic coupling between metal ions and radical ligands. researchgate.netresearchgate.net

For dinuclear copper complexes with carboxylate bridges, similar to what might be found in some acetate-bridged holmium structures, the magnetic susceptibility data can be fitted to models like the Bleaney–Bowers formula to estimate the antiferromagnetic exchange coupling. mdpi.com Theoretical calculations can further provide insight into these magnetic interactions. researchgate.net The unquenched orbital angular momentum in many lanthanide ions, including holmium, can lead to strong magnetic anisotropy, a phenomenon that can be investigated through theoretical formalisms. tandfonline.com

Advanced Material Research Applications Derived from Holmium 3+ Acetate

Precursor Chemistry for Functional Oxides and Related Materials

Holmium(3+) acetate (B1210297) is a preferred starting material for producing high-purity holmium-containing materials. samaterials.com Its solubility in water and polar organic solvents allows for its easy integration into various synthesis processes. samaterials.com

Thermal Decomposition Pathways to Holmium Oxide (Ho₂O₃) Nanomaterials

The thermal decomposition of holmium(3+) acetate is a common and effective method for synthesizing holmium oxide (Ho₂O₃) nanomaterials. smolecule.com This process is valued for its ability to produce high-purity holmium oxide. samaterials.com The decomposition of hydrated holmium acetate occurs in several stages. Initially, the compound dehydrates in two steps, followed by decomposition into holmium oxide (Ho₂O₃) at approximately 570°C, proceeding through three unstable, non-crystalline intermediates. researchgate.net The volatile byproducts of this decomposition include water vapor, acetic acid, ketene, acetone, methane, and isobutene. researchgate.net

The temperature of decomposition plays a crucial role in the characteristics of the resulting holmium oxide. For instance, Ho₂O₃ obtained at 600°C has a surface area of 31 m²/g, while that produced at 800°C has a surface area of 15.0 m²/g. researchgate.net Research has shown that nanocrystalline Ho₂O₃ begins to form at 500°C and is the only phase detected between 500°C and 700°C. researchgate.net The crystallite size of the resulting Ho₂O₃ can be controlled by the decomposition temperature and the precursor used, with sizes ranging from 6 to 16 nm reported when using holmium acetate as a precursor at temperatures of 600 and 700 °C. researchgate.netwhiterose.ac.uk

Table 1: Influence of Decomposition Temperature on Holmium Oxide Properties

| Decomposition Temperature (°C) | Resulting Material | Key Characteristics |

| 500 | Nanocrystalline Ho₂O₃ | Start of formation researchgate.net |

| 570 | Ho₂O₃ | Complete decomposition researchgate.net |

| 600 | Ho₂O₃ | Surface area of 31 m²/g researchgate.net |

| 700 | Nanocrystalline Ho₂O₃ | Crystallite size of 6-16 nm researchgate.netwhiterose.ac.uk |

| 800 | Ho₂O₃ | Surface area of 15.0 m²/g researchgate.net |

Controlled Synthesis of Holmium-Doped Ceramic and Glass Systems

This compound is utilized as a dopant in the fabrication of specialized ceramics and glass to enhance their optical and thermal properties. samaterials.com The incorporation of holmium ions can improve the luminescence and durability of glass products. In silica (B1680970) glass, for example, holmium doping gives the material a pale-yellow appearance due to strong absorption in the blue-violet region. Annealing of holmium-doped silica gel at temperatures up to 1000°C has been shown to significantly improve luminescence by removing residual hydroxyls.

In ceramic systems, this compound is a precursor for creating holmium-doped materials. For instance, holmium-doped zinc oxide (ZnO) nanocrystals have been synthesized using a sol-gel method, where holmium nitrate (B79036) was used as the holmium source. mdpi.com This doping can alter the material's morphology and optical properties. mdpi.com

Catalysis Research

This compound and its derivatives are investigated for their catalytic properties in various chemical reactions.

Exploration of this compound as a Catalyst Precursor in Organic Transformations

This compound is recognized as an excellent precursor for the production of catalysts. americanelements.comamericanelements.comamericanelements.com It has been explored as a catalyst in several organic reactions, including esterification, transesterification, and polymerization. ontosight.ai Holmium(III) acetate hexahydrate has been specifically noted for its use as a catalyst in organic synthesis. alfa-industry.com Holmia-supported γ-alumina nanocatalysts, prepared by impregnating γ-alumina with an aqueous solution of holmium acetate hydrate (B1144303), have also been developed. researchgate.net

Mechanistic Investigations of Rare Earth Catalysis involving Holmium(III)

Mechanistic studies have provided insights into the role of holmium in catalysis. For instance, a chiral holmium(III) complex has been used to catalyze the Diels-Alder reaction of silyloxyvinylindoles, leading to the synthesis of hydrocarbazoles. researchgate.net Further research has delved into the enantioselective [4 + 2] cycloaddition of siloxydienes catalyzed by a lanthanide triflimide-derived catalyst, with mechanistic insights gained through luminescence and DFT studies. nih.gov The surface of holmium oxide, derived from holmium precursors, has been shown to possess Lewis acid sites (cus Ho³⁺) and reactive basic sites (O²⁻ and/or OH⁻), which are crucial for its catalytic activity. researchgate.net Studies on Fe-containing vermiculite (B1170534) doped with holmium have shown that the presence of holmium increases the strength of the acidic sites, enhancing catalytic activity. bibliotekanauki.pl

Fundamental Magnetic Materials Research

Holmium possesses the highest magnetic moment of any element, making its compounds, including this compound, valuable in the production of materials with strong magnetic properties. samaterials.com this compound is employed in the synthesis of magnetic materials and for research into magnetic phenomena. ontosight.ai For example, holmium phosphate (B84403) nanoparticles, synthesized from holmium acetate, have been investigated as negative contrast agents for high-field magnetic resonance imaging (MRI). csic.es Furthermore, holmium(III) complexes have been studied as single-ion magnets (SIMs), which exhibit slow relaxation of magnetization and have potential applications in cryogenic magnetic refrigeration. acs.org Research has also been conducted on adducts of tris(alkyl) holmium(III) that show magnetic relaxation. researchgate.net

Studies on Quantum Tunneling of Magnetization in Holmium(III) Acetate Complexes

Advanced Luminescent and Optical Material Science

This compound is a valuable precursor for creating materials with tailored optical properties, leveraging the unique f-f electronic transitions of the holmium ion. These transitions produce characteristic narrow emission bands from the visible to the near-infrared (NIR) regions. mdpi.comacs.org

Nanophosphors are nanoscale materials that exhibit luminescence. Rare-earth-doped nanophosphors are of particular interest for applications in solid-state lighting, displays, and bio-imaging. rsc.orgmdpi.com Holmium(III) acetate is used as a dopant source to introduce Ho³⁺ ions into various host lattices, such as CePO₄, YVO₄, and ZnO. acs.orgorientjchem.orgnih.gov

The synthesis of these nanophosphors can be achieved through methods like the polyol technique, where this compound is dissolved along with precursors for the host material. orientjchem.org The luminescence of the resulting nanophosphors can be tuned by controlling factors like the dopant concentration and the choice of the host material. mdpi.comorientjchem.org For example, in CePO₄:Ho³⁺ nanophosphors, the emission can be shifted between green (520–550 nm) and red (630–670 nm) depending on the concentration of Ho³⁺. orientjchem.org The luminescence intensity is also highly dependent on concentration, with quenching effects observed above an optimal level. orientjchem.org Co-doping with other ions, such as K⁺ in YVO₄:Ho³⁺/Yb³⁺, can significantly enhance the emission intensity by modifying the crystal field environment. acs.org

Table 2: Emission Properties of Ho³⁺-Doped Nanophosphors

| Host Material | Dopant(s) | Excitation (nm) | Key Emission Peaks (nm) | Associated Transitions |

|---|---|---|---|---|

| CePO₄ | Ho³⁺ | 980 | 520-550 (Green), 630-670 (Red) | ⁵S₂, ⁵F₄ → ⁵I₈; ⁵F₅ → ⁵I₈ |

| YVO₄ | Ho³⁺, Yb³⁺, K⁺ | 980 | ~540 (Green), ~650 (Red), ~755 (NIR) | ⁵F₄, ⁵S₂ → ⁵I₈; ⁵F₅ → ⁵I₈; ⁵F₄, ⁵S₂ → ⁵I₇ |

| ZnO | Ho³⁺ | 492 | - | - |

Data compiled from multiple studies. acs.orgorientjchem.orgnih.gov

Holmium(III) ions exhibit characteristic emissions in the near-infrared (NIR) region, which are highly desirable for applications in bio-imaging, telecommunications, and remote sensing, as biological tissues and atmospheric windows are more transparent in this spectral range. researchgate.netosti.gov Specifically, Ho³⁺ has known emission bands around 2.0 µm and 3.9 µm. osti.gov

The inherent f-f transitions of lanthanide ions like Ho³⁺ are often weak (Laporte-forbidden), leading to low light absorption and emission efficiency. mdpi.comresearchgate.net To overcome this, this compound is used to create complexes where the Ho³⁺ ion is coordinated to organic ligands that act as "antennas." researchgate.netmdpi.com These ligands strongly absorb light (typically UV) and transfer the energy to the lanthanide ion, which then emits light from its characteristic f-levels. mdpi.commdpi.com

Spectroscopic analysis is key to understanding this process. Excitation spectra can confirm the antenna effect by showing that the ligand's absorption bands lead to lanthanide emission. nih.gov For instance, monitoring the NIR emission of a Nd³⁺ or Yb³⁺ complex while scanning the excitation wavelength reveals broad absorption bands corresponding to the organic ligand, confirming the energy transfer pathway. nih.gov The efficiency of this energy transfer depends on the energy alignment between the ligand's triplet state and the lanthanide's excited states. mdpi.com Furthermore, the ligand structure is designed to shield the Ho³⁺ ion from non-radiative deactivation pathways, such as vibrations from coordinated water molecules, which can quench the luminescence. nih.govflvc.org This sensitized luminescence is a cornerstone of designing highly efficient optical materials for a wide array of applications. researchgate.netresearchgate.net

Research on Near-Infrared Emission from Holmium(III) Acetate Derivatives

Sensing Mechanisms and Chemoresponsive Materials

The unique electronic configuration and coordination chemistry of the holmium(III) ion are foundational to its application in advanced chemoresponsive materials and sensing technologies. Holmium(III) acetate serves as a versatile and water-soluble precursor for the synthesis of sophisticated holmium-containing coordination complexes and materials. samaterials.comwikipedia.org These materials are engineered to detect specific analytes through mechanisms that translate a binding event into a measurable signal, primarily through potentiometric or optical (luminescent) changes. The development of these sensors relies on creating a system where the interaction between the Ho(III) ion and a target analyte or a recognition molecule (ionophore) elicits a specific, quantifiable response.

Luminescent sensing, in particular, leverages the characteristic f-f electronic transitions of the Ho(III) ion. rsc.org While direct excitation of Ho(III) can be inefficient, its luminescence can be significantly enhanced through coordination with organic ligands that act as "antennas". researchgate.netmdpi.com These ligands absorb energy and transfer it to the central holmium ion, which then emits light at its characteristic wavelengths. mdpi.comacs.org This energy transfer process is highly sensitive to the coordination environment, forming the basis for highly specific optical sensors. Similarly, potentiometric sensors utilize the selective binding of Ho(III) ions to a membrane to generate an electrical potential, providing a direct measure of ion concentration. electrochemsci.org

Design Principles for Holmium(III) Selective Sensors

The foremost principle in designing a sensor for holmium(III) is achieving high selectivity, meaning the sensor must respond preferentially to Ho(III) ions even in the presence of other, often similar, ions. This is accomplished by tailoring the molecular recognition element of the sensor, known as an ionophore, to have a strong and specific affinity for Ho(III). electrochemsci.orgsemanticscholar.org

For potentiometric sensors, the design involves embedding a Ho(III)-selective ionophore within a polymeric membrane, typically composed of polyvinyl chloride (PVC) and a plasticizer. electrochemsci.orgkoreascience.kr The fundamental principle is that the selective binding of Ho(III) ions from a sample solution to the ionophore at the membrane-solution interface creates a phase-boundary potential. mdpi.commdpi.com The magnitude of this potential is proportional to the concentration of Ho(III) ions, as described by the Nernst equation.

Key design considerations for these potentiometric sensors include:

Ionophore Selection : The ionophore must possess a three-dimensional cavity or set of donor atoms that is sterically and electronically complementary to the size and charge of the Ho(III) ion. electrochemsci.orgsemanticscholar.org Macrocyclic compounds like calixarenes and their derivatives are often explored for this purpose due to their well-defined and modifiable structures. koreascience.kr

Membrane Composition : The ratio of components within the membrane (ionophore, PVC, and plasticizer) is critical. The plasticizer influences the dielectric constant of the membrane and the mobility of the ionophore-ion complex, which in turn affects the sensor's detection limit and response slope. koreascience.kr Additives, such as lipophilic salts (e.g., sodium tetraphenylborate), can be incorporated to reduce membrane resistance and improve the response characteristics. electrochemsci.org

pH Operating Range : The sensor's response can be pH-dependent, especially if the ionophore has acidic or basic groups. At high pH values, Ho(III) can precipitate as holmium hydroxide (B78521), while at low pH, the ionophore may become protonated, inhibiting its ability to bind the metal ion. electrochemsci.orgnih.gov Therefore, sensors are designed to operate within a stable pH window, typically between 4.5 and 9.0 for Ho(III) sensors. electrochemsci.org

The following table, derived from research on a Ho(III) potentiometric sensor, illustrates the effect of membrane composition on performance.

| Membrane No. | Composition (wt%) | Slope (mV/decade) | Linear Range (mol L⁻¹) |

|---|---|---|---|

| 1 | PVC (30), Ionophore (3), NaTPB (2), BA (65) | 15.2 ± 0.3 | 1.0×10⁻⁵ - 1.0×10⁻² |

| 2 | PVC (30), Ionophore (4), NaTPB (2), BA (64) | 17.4 ± 0.2 | 1.0×10⁻⁵ - 1.0×10⁻² |

| 3 | PVC (30), Ionophore (5), NaTPB (1), BA (64) | 18.1 ± 0.4 | 5.0×10⁻⁶ - 1.0×10⁻² |

| 4 | PVC (30), Ionophore (5), NaTPB (2), BA (63) | 20.1 ± 0.3 | 1.0×10⁻⁶ - 1.0×10⁻² |

| 5 | PVC (30), Ionophore (5), NaTPB (3), BA (62) | 19.5 ± 0.2 | 1.0×10⁻⁶ - 1.0×10⁻² |

Data adapted from reference electrochemsci.org. The Nernstian response for a trivalent ion like Ho³⁺ is theoretically 19.7 mV/decade. Membrane no. 4 shows the optimal performance.

Investigation of Ionophore Behavior in Coordination-Based Sensing

The efficacy of a coordination-based sensor is entirely dependent on the behavior of its ionophore. mdpi.com An ionophore is the active recognition element that selectively binds the target ion. semanticscholar.org This binding is a dynamic, reversible coordination process where the ionophore's donor atoms (typically oxygen, nitrogen, or sulfur) form coordinate bonds with the central metal ion. semanticscholar.org The strength and selectivity of this interaction are governed by factors such as the "best-fit" mechanism, where the ion's size is perfectly matched to the ionophore's cavity, and the principles of hard and soft acids and bases (HSAB). semanticscholar.org

The investigation of ionophore behavior is crucial for sensor development. For instance, a derivative of diazatetrathia-18-crown-6 (ATCD) was studied for its potential as a Ho(III) ionophore. electrochemsci.org Conductance studies in a methanol (B129727) solution confirmed the formation of a stable 1:1 complex between the ionophore and the Ho(III) ion, with a high formation constant (log K_f = 5.13). electrochemsci.org This strong and selective complexation is the reason for the ionophore's success in the potentiometric membrane sensor, enabling it to selectively extract Ho(III) ions into the membrane phase. electrochemsci.org

In another study, the behavior of two different calixarene (B151959) derivatives, p-tert-butyl-thiacalix dntb.gov.uaarene and p-tert-butyl-calix dntb.gov.uaarene, was compared to understand how the nature of the donor atoms within the ionophore's structure affects Ho(III) sensing. koreascience.kr The thiacalixarene, with its soft sulfur donor atoms, and the calixarene, with hard oxygen donors, exhibit different affinities for the hard Ho(III) ion, leading to variations in sensor selectivity and sensitivity. Such comparative studies are essential for rationally designing ionophores with optimized performance characteristics for a specific metal ion.

The table below summarizes the performance of different ionophores investigated for Ho(III) potentiometric sensing, highlighting the direct impact of the ionophore's nature on sensor function.

| Ionophore | Linear Range (mol L⁻¹) | Detection Limit (mol L⁻¹) | Response Time (s) | Reference |

|---|---|---|---|---|

| Diazatetrathia-18-crown-6 derivative (ATCD) | 1.0×10⁻⁶ - 1.0×10⁻² | 8.0×10⁻⁷ | ~10 | electrochemsci.org |

| p-tert-butyl-thiacalix dntb.gov.uaarene | 7.4×10⁻⁸ - 1.0×10⁻¹ | 3.2×10⁻⁸ | 12 | koreascience.kr |

| p-tert-butyl-calix dntb.gov.uaarene | 2.1×10⁻⁷ - 1.0×10⁻¹ | 1.1×10⁻⁷ | 15 | koreascience.kr |

Emerging Research Frontiers and Methodological Advancements

Integration of Machine Learning for Material Design and Property Prediction

The convergence of materials science and artificial intelligence is accelerating the discovery of new materials with desired functionalities, a domain where holmium-containing compounds are gaining attention. Machine learning (ML) models are being developed to navigate the vast compositional and structural possibilities, bypassing time-intensive experimental methods. mdpi.comarxiv.org These computational tools can rapidly mine data, identify underlying patterns, and accurately predict material properties, thereby guiding the synthesis of next-generation materials. mdpi.comarxiv.org

ML has been particularly effective in the design of high-entropy alloys and in predicting properties such as band gap, formation energy, and magnetism. mdpi.comarxiv.orgmit.edu For instance, ML frameworks are being built to screen for transparent organic light-emitting diode (OLED) anode materials by predicting their work functions based on atomic-scale features like atomic radius and electronegativity. nih.gov Such approaches are highly relevant for designing materials incorporating holmium, known for its unique optical and magnetic characteristics. nanoshel.com

A notable example is the SeparationML platform, an AI initiative focused on designing selective extractants for f-element separation, which specifically includes holmium (Ho). lanl.gov This platform integrates high-throughput computations and experiments with data science to understand and optimize separation processes critical for rare-earth elements. lanl.gov Similarly, ML algorithms are being used to predict hydrogen storage capabilities in metal-organic frameworks (MOFs), a class of materials for which holmium acetate (B1210297) is a known precursor. researchgate.netacs.org By establishing correlations between chemical composition and material performance, ML offers a powerful strategy for designing novel holmium-based materials for targeted applications in catalysis, optics, and data storage. mdpi.com

Table 1: Application of Machine Learning in Materials Science

| ML Application Area | Description | Relevance to Holmium(3+) Acetate |

|---|---|---|

| Property Prediction | Utilizes algorithms to predict physical and chemical properties (e.g., band gap, magnetism, work function) based on composition and structure. arxiv.orgnih.gov | Can forecast the optical and magnetic properties of new materials synthesized from holmium acetate. |

| High-Throughput Screening | Rapidly evaluates vast numbers of potential material compositions to identify promising candidates for specific applications. nih.gov | Accelerates the discovery of novel holmium-based MOFs, alloys, or perovskites with superior performance. |